molecular formula C19H21NO6 B4298872 3-{[(2-methoxyphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid

3-{[(2-methoxyphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid

Cat. No. B4298872
M. Wt: 359.4 g/mol
InChI Key: JXZRQYGZTYFHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-methoxyphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid, commonly known as MPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPAA is a prodrug of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen, which means that it is converted into flurbiprofen in the body. In

Scientific Research Applications

MPAA has been studied for a variety of scientific research applications, including its potential as a prodrug for flurbiprofen, its anti-inflammatory and analgesic effects, and its ability to inhibit platelet aggregation. MPAA has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides, which are believed to play a role in the development of the disease.

Mechanism of Action

MPAA is a prodrug of flurbiprofen, which means that it is converted into flurbiprofen in the body. Flurbiprofen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX enzymes, flurbiprofen reduces inflammation and pain. MPAA has also been shown to inhibit platelet aggregation, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
MPAA has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit platelet aggregation in vitro. MPAA has been investigated for its potential to inhibit the formation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using MPAA in lab experiments is that it is a prodrug of flurbiprofen, which is a well-studied 3-{[(2-methoxyphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid with known anti-inflammatory and analgesic effects. MPAA may also have additional effects beyond those of flurbiprofen, such as its ability to inhibit platelet aggregation and its potential to inhibit the formation of amyloid beta peptides. One limitation of using MPAA in lab experiments is that it must be converted into flurbiprofen in the body, which may complicate interpretation of results.

Future Directions

For research on MPAA could include investigating its potential as a treatment for Alzheimer's disease, as well as further exploring its anti-inflammatory and analgesic effects. Additional studies could also investigate the mechanisms by which MPAA inhibits platelet aggregation and inhibits the formation of amyloid beta peptides. Finally, research could also explore the potential of MPAA as a prodrug for other 3-{[(2-methoxyphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoic acids, or investigate the potential of other prodrugs of flurbiprofen.

properties

IUPAC Name

3-[[2-(2-methoxyphenoxy)acetyl]amino]-3-(4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-24-14-9-7-13(8-10-14)15(11-19(22)23)20-18(21)12-26-17-6-4-3-5-16(17)25-2/h3-10,15H,11-12H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZRQYGZTYFHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Methoxyphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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